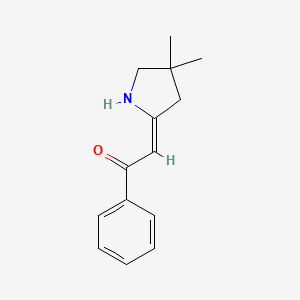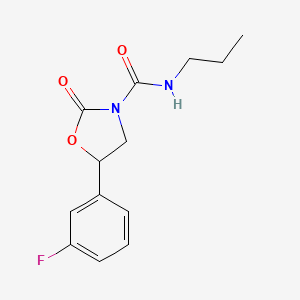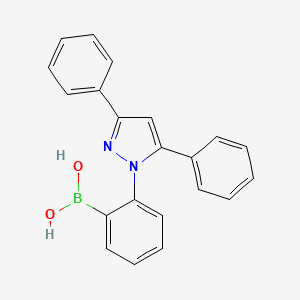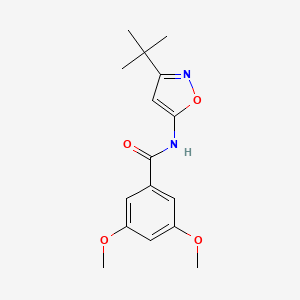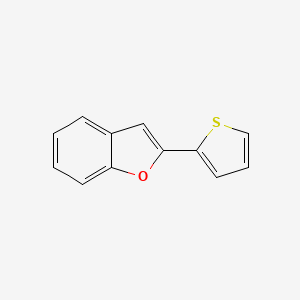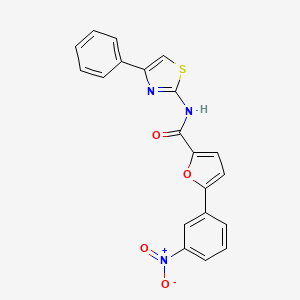
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, a phenylthiazole moiety, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Phenylthiazole Moiety: The phenylthiazole can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens (chlorine, bromine) and nitrating mixtures.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: As a complex molecule, it can serve as a building block or intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H13N3O4S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24) |
InChI-Schlüssel |
WRVNIRHHMYQKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

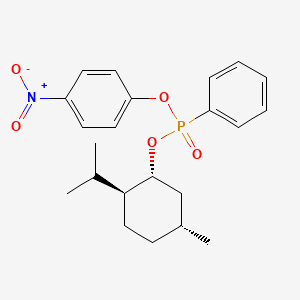
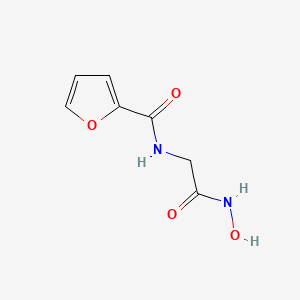
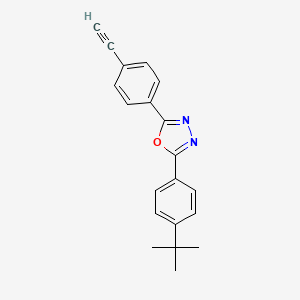
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
